InChI=1S/C19H19NO.ClH/c1-21-18-11-9-15 (10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19 (16)17;/h2-12,20H,13-14H2,1H3;1H
. The molecular weight of the compound is 313.8 g/mol . ML133 hydrochloride is a synthetic compound primarily recognized for its role as a selective inhibitor of the Kir2 family of inward rectifier potassium channels. This compound was initially developed as part of a high-throughput screening campaign aimed at identifying small molecule tools for studying potassium channel function and regulation. ML133 hydrochloride has garnered attention for its specificity and potency, making it a valuable resource in both pharmacological research and therapeutic development.
ML133 hydrochloride was synthesized from the Molecular Library Small Molecule Repository, specifically designed to facilitate research in pharmacology and biochemistry. The synthesis process involves the reaction of 1-naphthylmethylamine with 4-methoxybenzyl chloride under basic conditions, which is critical for its formation as a hydrochloride salt .
ML133 hydrochloride is classified as a chemical compound with the following identifiers:
The synthesis of ML133 hydrochloride can be summarized in the following steps:
The reaction mechanism involves nucleophilic substitution, where the amine group of 1-naphthylmethylamine attacks the electrophilic carbon of 4-methoxybenzyl chloride, resulting in the formation of ML133. The reaction may require purification steps such as crystallization or chromatography to isolate the hydrochloride salt in high purity .
ML133 hydrochloride features a complex molecular structure characterized by:
ML133 hydrochloride primarily undergoes substitution reactions due to its reactive functional groups:
The types of reactions that ML133 can undergo depend on the presence of functional groups such as amines and methoxy groups, allowing for further derivatization and exploration of structure-activity relationships .
ML133 hydrochloride operates by selectively inhibiting Kir2 family potassium channels, which play crucial roles in maintaining cellular membrane potential and excitability. The mechanism involves binding to specific sites on these channels, blocking ion flow and thereby modulating physiological processes such as cardiac rhythm and neuronal signaling.
The inhibition potency is quantified through assays that measure changes in ion flux across cell membranes expressing Kir2 channels. For instance, ML133 exhibits significant inhibitory effects with an IC value in the low micromolar range against Kir2.1 channels .
Relevant analyses include melting point determination, spectral analysis (NMR, IR), and chromatographic techniques to assess purity .
ML133 hydrochloride is utilized extensively in scientific research:
The Kir2.x subfamily (Kir2.1–Kir2.4) constitutes strong inward rectifier potassium channels critical for maintaining stable resting membrane potentials (RMP) in excitable tissues. These channels permit greater potassium influx than efflux due to voltage-dependent block by intracellular polyamines and Mg²⁺, enabling regulation of cellular excitability without influencing action potential duration significantly. Kir2.1 (KCNJ2) dominates ventricular cardiomyocyte expression, where it contributes to terminal action potential repolarization and RMP stability [1] [5]. In neurons, Kir2.x isoforms (primarily Kir2.1, Kir2.2, Kir2.3) modulate synaptic transmission and neuronal firing rates, while in skeletal muscle, Kir2.1/Kir2.2/Kir2.6 stabilize RMP during contraction [2] [6]. Non-excitable roles include Kir2.1 involvement in osteoblast development and Kir2.3 in renal potassium handling [5]. Dysfunction links to Andersen-Tawil syndrome (Kir2.1 loss-of-function), short QT syndrome (Kir2.1 gain-of-function), and atrial fibrillation (Kir2.1/Kir2.3 remodeling) [1] [5].
Table 1: Kir2.x Isoforms and Key Physiological Roles
Isoform | Primary Tissues | Functional Role | Disease Association |
---|---|---|---|
Kir2.1 | Heart (ventricles), brain, skeletal muscle | RMP stabilization, action potential repolarization | Andersen-Tawil syndrome, Short QT syndrome |
Kir2.2 | Brain, skeletal muscle | Neuronal excitability, RMP maintenance | — |
Kir2.3 | Heart (atria), kidney, brain | Atrial repolarization, K⁺ homeostasis | Atrial fibrillation |
Kir2.4 | Brain, retina | Neurotransmission modulation | — |
Prior to 2011, Kir2.x research relied on non-selective tools:
ML133 hydrochloride (CID: 44247466; Chemical Name: N-[(4-Methoxyphenyl)methyl]-1-naphthalenemethanamine hydrochloride) emerged in 2011 as the first potent, selective small-molecule Kir2.x inhibitor. Discovered via high-throughput screening (HTS) of 300,000 compounds in the Molecular Libraries Probe Production Centers Network (MLPCN), it represented a breakthrough for several reasons [1] [4]:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: